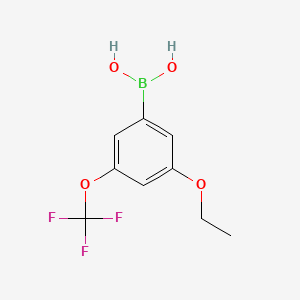

3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID

Descripción general

Descripción

3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. The presence of both ethoxy and trifluoromethoxy groups on the phenyl ring imparts distinct electronic properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran, DMF).

Conditions: Reactions are typically conducted at temperatures ranging from room temperature to 100°C, depending on the desired transformation.

Major Products:

- The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Chemistry:

Organic Synthesis: The compound is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals.

Biology and Medicine:

Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.

Diagnostic Tools: It is used in the synthesis of fluorescent probes and imaging agents for biological studies.

Industry:

Agrochemicals: The compound is utilized in the synthesis of herbicides and pesticides.

Electronics: It is employed in the production of organic semiconductors and other electronic materials.

Mecanismo De Acción

The mechanism of action of 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond and regeneration of the palladium catalyst.

Comparación Con Compuestos Similares

- 3-(Trifluoromethoxy)phenylboronic acid

- 4-(Trifluoromethoxy)phenylboronic acid

- 3-(Trifluoromethyl)phenylboronic acid

Comparison:

- Electronic Properties: The presence of the ethoxy group in 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID provides a different electronic environment compared to its analogs, influencing its reactivity and selectivity in chemical reactions.

- Reactivity: The compound exhibits unique reactivity patterns in cross-coupling reactions, making it a valuable tool for the synthesis of specific biaryl structures that may not be easily accessible using other boronic acids.

Actividad Biológica

3-Ethoxy-5-(trifluoromethoxy)phenylboronic acid (CAS Number: 1256345-87-5) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, properties, and biological activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BF₃O₄. The presence of the trifluoromethoxy group enhances the compound's acidity and lipophilicity, which are critical for its biological interactions. The compound can undergo isomerization, leading to the formation of cyclic isomers, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 249.98 g/mol |

| CAS Number | 1256345-87-5 |

| MDL Number | MFCD16295059 |

| Solubility in DMSO | Soluble |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger, Escherichia coli, and Bacillus cereus.

Minimum Inhibitory Concentration (MIC)

The MIC values for various bacterial strains have been determined, highlighting the compound's potential as an antibacterial agent:

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 16 |

| Escherichia coli | 8 |

| Bacillus cereus | 4 |

These results suggest that the compound's antibacterial activity is comparable to or exceeds that of established antibiotics like AN2690 (Tavaborole), particularly against Bacillus cereus .

The proposed mechanism of action for this compound involves the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms. This enzyme is crucial for protein synthesis, and its inhibition can lead to cell death. Docking studies have shown that the compound can bind effectively to the active site of LeuRS in various bacteria, suggesting a similar mode of action to benzoxaborole antifungal drugs .

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of several phenylboronic acids, including this compound, demonstrating its ability to inhibit fungal growth in vitro. The study noted that the presence of the trifluoromethoxy group significantly enhanced antifungal activity compared to non-fluorinated analogs .

- Comparative Analysis : In a comparative study involving various boronic acids, this compound was found to have superior antibacterial properties against Bacillus cereus and Escherichia coli. The research highlighted that fluorinated compounds tend to exhibit increased biological activity due to their unique physicochemical properties .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : This compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity and selectivity of the reactions, enabling the synthesis of complex organic molecules .

2. Building Block for Complex Molecules

- It serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The ethoxy group contributes to the solubility and stability of the resulting compounds, making them suitable for further functionalization .

Applications in Medicinal Chemistry

1. Drug Discovery

- The presence of the trifluoromethoxy group is known to enhance biological activity, making this compound valuable in the development of new drugs. Its structural modifications can lead to improved efficacy against various biological targets .

2. Antimicrobial Activity

- Recent studies have evaluated its antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus cereus. The compound's structural characteristics influence its antibacterial potency, positioning it as a candidate for antibiotic development .

Applications in Material Science

1. Development of Advanced Materials

- This boronic acid derivative is utilized in creating advanced materials with specific chemical properties. Its unique electronic characteristics allow it to be incorporated into polymers and coatings that require enhanced performance .

Antimicrobial Study :

A study evaluating various phenylboronic acids demonstrated that structural modifications significantly affect antibacterial properties. The results indicated that this compound exhibited moderate activity against Escherichia coli and Bacillus cereus, suggesting potential for further development as an antibiotic .

Fluorinated Boronic Acids :

Research has shown that fluorinated boronic acids possess enhanced binding properties to diols compared to their non-fluorinated counterparts. This property is crucial for developing sensors and probes for biological applications .

Propiedades

IUPAC Name |

[3-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBQUPSDYSPZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681627 | |

| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-87-5 | |

| Record name | Boronic acid, B-[3-ethoxy-5-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.